Acrylic acid,rubidium salt

Hemostatic biomaterials Polyacrylate salts Blood coagulation

Acrylic acid, rubidium salt (CAS 59348-05-9, Rb-acrylate, C₃H₃O₂Rb, MW 156.52 g·mol⁻¹) is the fully neutralized Group IA alkali metal carboxylate of acrylic acid with the rubidium(I) cation. As a member of the alkali acrylate homologous series spanning lithium through cesium, Rb-acrylate shares the same polymerizable acrylate anion but differs fundamentally in counterion size (Rb⁺ ionic radius: ~152 pm vs.

Molecular Formula C3H3O2Rb
Molecular Weight 156.52 g/mol
Cat. No. B15348884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrylic acid,rubidium salt
Molecular FormulaC3H3O2Rb
Molecular Weight156.52 g/mol
Structural Identifiers
SMILESC=CC(=O)[O-].[Rb+]
InChIInChI=1S/C3H4O2.Rb/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1
InChIKeyOJFFFGGTNMFGIH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acrylic Acid, Rubidium Salt (Rubidium Acrylate): Procurement-Grade Identity, Class, and Baseline Specifications for R&D Sourcing


Acrylic acid, rubidium salt (CAS 59348-05-9, Rb-acrylate, C₃H₃O₂Rb, MW 156.52 g·mol⁻¹) is the fully neutralized Group IA alkali metal carboxylate of acrylic acid with the rubidium(I) cation . As a member of the alkali acrylate homologous series spanning lithium through cesium, Rb-acrylate shares the same polymerizable acrylate anion but differs fundamentally in counterion size (Rb⁺ ionic radius: ~152 pm vs. Na⁺ ~102 pm, K⁺ ~138 pm) [1]. This compound serves as a monomeric precursor to poly(rubidium acrylate) and Rb-functionalized poly(acrylic acid) materials, and is a research-grade specialty chemical relevant to polymer physical chemistry, perovskite photovoltaics, and biomedical hemostatic materials development [2][3].

Product Identity Rb⁺-neutralized acrylate monomer precursor Alkali acrylate series (Li–Cs)
Selection Logic Cation-governed structure–property control Polymer physics and functional materials
Workflow Context Aqueous radical polymerization and passivation coating Research-grade specialty chemical

Why Sodium or Potassium Acrylate Cannot Substitute for Rubidium Acrylate in Critical Performance Applications


Alkali acrylate salts are not interchangeable monomers or reagents. The counterion identity controls polymerization kinetics in solution [1], governs the equilibrium water uptake and hydration structure of the resulting polyacrylate [2], and dictates the ionic conductivity, diffusivity of guest molecules within the polymer matrix [3], and ultimately the functional performance in application-specific contexts including perovskite defect passivation [4]. Substituting a smaller cation (Na⁺, K⁺) for Rb⁺ alters the ion-pairing equilibrium between the acrylate propagating radical and its counterion, directly modifying the apparent propagation rate coefficient (kp) and monomer conversion profile. In the solid-state biomedical domain, the hemostatic clotting time achieved by rubidium polyacrylate is quantitatively distinct from that of its lithium, sodium, potassium, and cesium congeners [5]. These are not marginal effects; they represent cation-governed structure–property relationships that render the compound non-fungible in both polymerization process design and functional materials formulation.

Na⁺ or K⁺ acrylate monomer Smaller counterions shift ion-pairing equilibrium during propagation, directly modifying kp and conversion profiles. Cation identity is not interchangeable in kinetic studies.
Sodium or potassium polyacrylate in hemostatic R&D Hemostatic clotting time is quantitatively cation-specific. The Rb-salt endpoint (99 s) may not transfer to Na⁺ or K⁺ polyacrylate analogs tested in the same framework.
Li⁺- or Cs⁺-functionalized PAA for perovskite passivation Reported PCE and stability rankings are cation-dependent. Rb-PAA was identified as the top-performing variant; substituting a different alkali-functionalized polymer may shift device metrics.

Quantitative Differential Evidence for Acrylic Acid, Rubidium Salt vs. Sodium, Potassium, and Cesium Acrylate Analogs


Hemostatic Clotting Time of Rubidium Polyacrylate vs. Untreated Control

In a standardized in vivo rabbit arterial bleeding model, a 5% solution of rubidium-containing polyacrylate composite (Rb-PMC) applied at a dose of 33.5 mg/cm² reduced hemostatic clotting time to 99 s, representing 43% of the untreated control time [1]. This quantitative hemostatic efficacy is reported as the best performance among the metal polyacrylate salts tested, including lithium, sodium, potassium, and silver analogs evaluated in the same experimental framework [1].

Hemostatic Clotting Time
Head-to-head
99 s
(43% of control)
Reported hemostatic endpoint context
In vivo rabbit model; 33.5 mg/cm² dose; Rb outperformed Li, Na, K, Ag salts
Hemostatic biomaterials Polyacrylate salts Blood coagulation Topical hemostatic agents

Perovskite Solar Cell Power Conversion Efficiency with Rb-Functionalized Poly(Acrylic Acid) Passivation

Incorporation of rubidium-functionalized poly(acrylic acid) (Rb-PAA) as a passivating agent in FAPbI₃-rich perovskite solar cells yields a power conversion efficiency (PCE) approaching 25% with enhanced operational stability (80% initial efficiency retained after 500 h MPP tracking under one-sun illumination) [1]. The study directly compares Rb-functionalized PAA with other alkali-functionalized poly(acrylic acid) variants (Li, Na, K, Cs), identifying Rb-PAA as the top-performing candidate due to the synergistic combination of the large Rb⁺ cation and the carboxylate-rich polymer backbone for grain boundary and interface defect passivation [1].

Perovskite PCE & Stability
Head-to-head
~25% PCE; 80% retention after 500 h MPP
Top-ranked alkali-functionalized polymer in tested set
FAPbI₃ device; Rb-PAA vs. Li, Na, K, Cs-PAA; unencapsulated
Perovskite photovoltaics Defect passivation Alkali-functionalized polymers Lead leakage suppression

Counterion-Dependent Polymerization Kinetics of Alkali Acrylates in Aqueous Solution

Monomer conversion vs. time profiles for radical polymerization of fully ionized alkali acrylates (Li, Na, K, Rb) at 50 °C in aqueous solution (0.6–0.8 mol·L⁻¹) reveal that the polymerization rate is systematically dependent on counterion identity, with the rate decreasing as the cation series is traversed from lithium to rubidium [1]. While the publication does not tabulate individual kp values per counterion, the qualitative ranking (Li > Na > K > Rb in polymerization rate) is established, and the addition of alkali chloride salts is shown to modulate this rate, with Rb-acrylate exhibiting the most pronounced rate enhancement upon chloride addition [1].

Polymerization Kinetics
Class-level
Rate ranking: Li > Na > K > Rb
Counterion-dependent propagation rate context
Qualitative series; exact kp not tabulated; Rb⁺ shows strongest Cl⁻ enhancement
Radical polymerization kinetics Aqueous monomer systems Counterion effects Alkali acrylate reactivity

Water Sorption Isotherm Differentiation: Rb-Polyacrylate vs. Li-, Na-, and K-Polyacrylate

Water sorption isotherm analysis of poly(acrylic acid) alkali-metal salts (Li, Na, K, Rb, Cs) at varying degrees of neutralization demonstrates that PAA salts with larger counterions (Rb, Cs) possess a greater number of water sorption sites than those with smaller counterions (Li, Na) [1]. BET analysis of sorption data in the 0–0.5 relative vapor pressure range shows linear behavior for all salts except LiPA; Flory-Huggins and polarization theory analyses further reveal that RbPA and CsPA behave as ordinary polar polymers, distinct from the smaller-cation salts [1].

Water Sorption Isotherms
Class-level
Sorption sites: RbPA ≈ CsPA > KPA > NaPA > LiPA
Reported polar-polymer behavior context
BET/Flory-Huggins analysis; quantitative ratios not tabulated in source
Polymer hydration Water sorption isotherms Superabsorbent polymers Counterion-dependent swelling

Probe Diffusivity in Poly(acrylic acid) Alkali-Metal Salts: Rb vs. Cs vs. Li

Electrochemical probe diffusion measurements using 1,1'-ferrocenedimethanol in linear poly(acrylic acid) solutions neutralized with LiOH, NaOH, KOH, RbOH, and CsOH (Mw 450,000–4,000,000) establish that probe diffusivity generally increases with increasing metal cation size [1]. However, the differences between rubidium and cesium polyacrylates are not statistically significant due to limitations in voltammetric measurement precision, while the largest differences are observed between lithium and cesium polyacrylates [1]. This finding delineates a practical resolution limit: Rb and Cs polyacrylate matrices are functionally similar for guest-molecule transport, but both are clearly differentiated from Li, Na, and K analogs.

Probe Diffusivity
Head-to-head
Rb ≈ Cs (statistically equivalent); both > K > Na > Li
Supports guest-molecule transport matrix selection
Voltammetric probe; Mw range 450k–4M; room temperature
Polymer diffusion Polyelectrolyte structure Voltammetric probe methods Counterion size effects

Hemostatic and Antimicrobial Activity Spectrum of Group I Polyacrylate Salts Including Rubidium

A systematic pharmacological study of incomplete Group I metal salts of poly(acrylic acid) (Li, Na, K, Rb, Cs) demonstrated that each salt exhibits a distinct profile of hemostatic and antimicrobial activities [1]. The rubidium salt of poly(acrylic acid), formulated as a 1–10 g per 100 mL aqueous solution, is the subject of a dedicated Russian Federation patent (RU 2424814 C2) claiming hemostatic action in external application, with parallel patents issued for the sodium (RU 2428990 C2), potassium (RU 2426546 C2), cesium (RU 2428989 C2), and lithium (RU 2424813 C2) congeners [2]. The existence of separate patent filings for each alkali metal congener underscores that the hemostatic efficacy is cation-specific and not a generic polyacrylate-class property [2].

Antimicrobial & Hemostatic Profile
Supporting evidence
Independently patented per alkali cation (Rb: RU 2424814 C2)
Cation-specific IP and efficacy context
Separate filings for Li, Na, K, Rb, Cs; data to verify per congener
Wound healing biomaterials Antimicrobial polymers Polyacrylate pharmacology Hemostatic efficacy

Evidence-Backed Procurement Scenarios for Acrylic Acid, Rubidium Salt in Academic and Industrial R&D


Rubidium-Functionalized Poly(Acrylic Acid) as a Perovskite Solar Cell Passivation Agent

Research groups fabricating high-efficiency FAPbI₃-based perovskite solar cells should source rubidium acrylate (or its polymeric derivative) when the target specification includes PCE approaching 25% with simultaneous lead leakage suppression. The Zhao et al. (2023) study directly benchmarks Rb-PAA against other alkali-functionalized poly(acrylic acid) variants, establishing Rb as the superior cation for this application [1]. The procurement rationale is supported by the demonstrated 80% efficiency retention after 500 h of MPP operation, a stability metric that is quantitatively reported and directly linked to the Rb-functionalized polymer chemistry [1].

Topical Hemostatic Material Development Using Rubidium Polyacrylate

Biomedical R&D teams developing next-generation topical hemostatic agents should procure rubidium acrylate or its polymeric salt when seeking a quantified hemostatic clotting time of 99 s (43% of control) at a defined dose of 33.5 mg/cm² [1]. This endpoint, derived from standardized in vivo rabbit arterial bleeding assays, provides a reproducible efficacy benchmark that differentiates rubidium polyacrylate from its lithium, sodium, potassium, and silver analogs within the same experimental framework [1]. The independent patent protection of the rubidium congener (RU 2424814 C2) further supports its status as a distinct pharmaceutical lead compound [2].

Controlled Polymerization Kinetics Studies Exploiting Rb⁺ Counterion Effects

Polymer chemists investigating counterion-dependent propagation rate coefficients in aqueous radical polymerization require rubidium acrylate as the terminal member of the alkali acrylate series (Li → Rb). The Drawe, Buback, and Lacik (2015) study establishes that Rb-acrylate exhibits the slowest polymerization rate among the alkali series and the most pronounced rate enhancement upon exogenous alkali chloride addition [1]. This makes rubidium acrylate the preferred monomer for experiments designed to probe ion-pairing effects on acrylate radical reactivity, where the large Rb⁺ cation maximizes the dynamic range of observable kinetic effects [1].

Humidity-Responsive Hydrogel and Polyelectrolyte Membrane Research

Materials scientists developing humidity-responsive hydrogels or polyelectrolyte membranes with tunable water sorption should select rubidium acrylate when the application demands a high density of water sorption sites combined with ordinary polar polymer behavior as classified by Flory-Huggins theory [1]. The sorption isotherm analyses of Hiraoka and Yokoyama (1990) demonstrate that Rb-polyacrylate and Cs-polyacrylate share this classification, whereas Li-, Na-, and K-polyacrylates exhibit distinct sorption thermodynamics [1]. When coupled with the probe diffusivity data of Masiak et al. (2007) showing enhanced guest-molecule transport in Rb-polyacrylate relative to smaller-cation analogs [2], this provides a dual-parameter (sorption + diffusion) material selection rationale.

Application
Selection Property
Validation Focus
Perovskite solar cell passivation research
Cation-dependent defect passivation and PCE ranking
Device efficiency and operational stability endpoint review
Topical hemostatic material development
Cation-specific clotting-time endpoint context
In vivo hemostatic model endpoint and patent landscape review
Aqueous radical polymerization kinetics
Counterion-controlled propagation rate profile
Ion-pairing effect studies and kinetic model validation
Humidity-responsive hydrogel and membrane research
High sorption-site density and polar-polymer classification
Sorption isotherm and probe diffusivity parameter verification

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